molecular formula C13H15NO3 B12921030 5-Hydroxy-1H-indol-6-yl pivalate

5-Hydroxy-1H-indol-6-yl pivalate

Cat. No.: B12921030
M. Wt: 233.26 g/mol
InChI Key: OMYJPWPLWMPRSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-indol-6-yl pivalate typically involves the reaction of 5-hydroxyindole with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride . The general reaction scheme is as follows:

5-Hydroxyindole+Pivaloyl chloride5-Hydroxy-1H-indol-6-yl pivalate\text{5-Hydroxyindole} + \text{Pivaloyl chloride} \rightarrow \text{this compound} 5-Hydroxyindole+Pivaloyl chloride→5-Hydroxy-1H-indol-6-yl pivalate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-indol-6-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1H-indol-6-yl pivalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indol-6-yl pivalate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indole ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1H-indol-6-yl pivalate is unique due to the presence of the pivalate ester group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(5-hydroxy-1H-indol-6-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)12(16)17-11-7-9-8(4-5-14-9)6-10(11)15/h4-7,14-15H,1-3H3

InChI Key

OMYJPWPLWMPRSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

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